molecular formula C7H4Cl3F B13687905 4-Chloro-2-(dichloromethyl)-1-fluorobenzene

4-Chloro-2-(dichloromethyl)-1-fluorobenzene

Cat. No.: B13687905
M. Wt: 213.5 g/mol
InChI Key: FZULKWZMEGVIOR-UHFFFAOYSA-N
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Description

4-Chloro-2-(dichloromethyl)-1-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, dichloromethyl, and fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(dichloromethyl)-1-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4-chlorobenzotrichloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, at elevated temperatures to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of reactive halogenating agents and the potential release of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(dichloromethyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield fluorinated aromatic compounds, while oxidation can produce chlorinated benzoic acids.

Scientific Research Applications

4-Chloro-2-(dichloromethyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(dichloromethyl)-1-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological molecules. The compound may inhibit or activate specific pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(chloromethyl)quinazoline
  • 4-Chloro-2-(dichloromethyl)quinazoline
  • 4-Chloro-2-methyl-quinazoline

Uniqueness

4-Chloro-2-(dichloromethyl)-1-fluorobenzene is unique due to the combination of chlorine, dichloromethyl, and fluorine substituents on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C7H4Cl3F

Molecular Weight

213.5 g/mol

IUPAC Name

4-chloro-2-(dichloromethyl)-1-fluorobenzene

InChI

InChI=1S/C7H4Cl3F/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H

InChI Key

FZULKWZMEGVIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(Cl)Cl)F

Origin of Product

United States

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